tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate
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Overview
Description
Tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines This compound is characterized by the presence of an iodine atom at the 8th position and a tert-butyl ester group at the 2nd position of the isoquinoline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate typically involves the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pomeranz-Fritsch reaction, Bischler-Napieralski reaction, or other methods.
Introduction of the Iodine Atom: The iodine atom can be introduced via electrophilic iodination using reagents such as iodine (I2) or N-iodosuccinimide (NIS).
Esterification: The tert-butyl ester group can be introduced through esterification reactions using tert-butyl alcohol and appropriate catalysts.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may produce various functionalized isoquinolines.
Scientific Research Applications
Chemistry
In chemistry, tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used as a probe or ligand in studies involving isoquinoline derivatives. Its interactions with biological targets can provide insights into the mechanisms of action of related compounds.
Medicine
In medicinal chemistry, this compound may be investigated for its potential therapeutic properties. Isoquinoline derivatives have been studied for their anti-inflammatory, anticancer, and antimicrobial activities.
Industry
In the industrial sector, this compound may be used in the development of new materials, catalysts, or pharmaceuticals. Its unique chemical properties make it a versatile intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate would depend on its specific interactions with molecular targets. These interactions may involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 8-bromo-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure with a bromine atom instead of iodine.
Tert-butyl 8-chloro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure with a chlorine atom instead of iodine.
Tert-butyl 8-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate: Similar structure with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in tert-butyl 8-iodo-3,4-dihydroisoquinoline-2(1H)-carboxylate imparts unique chemical properties, such as increased molecular weight and potential for specific interactions with biological targets. This makes it distinct from its halogenated analogs and valuable for specialized applications.
Properties
Molecular Formula |
C14H18INO2 |
---|---|
Molecular Weight |
359.20 g/mol |
IUPAC Name |
tert-butyl 8-iodo-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C14H18INO2/c1-14(2,3)18-13(17)16-8-7-10-5-4-6-12(15)11(10)9-16/h4-6H,7-9H2,1-3H3 |
InChI Key |
YGKPDMQMUXTUIS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC=C2)I |
Origin of Product |
United States |
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